molecular formula C26H25BrN4O3S B11605274 5-{4-[(3-bromophenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide

5-{4-[(3-bromophenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide

Cat. No.: B11605274
M. Wt: 553.5 g/mol
InChI Key: BUTGYOGXTZWBTP-UHFFFAOYSA-N
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Description

Firefly luciferase-IN-4 is a chemical compound that has garnered significant attention in scientific research due to its unique properties and applications. This compound is a potent inhibitor of firefly luciferase, an enzyme responsible for the bioluminescence observed in fireflies. Firefly luciferase catalyzes the oxidation of luciferin, resulting in the emission of light. The inhibition of this enzyme by Firefly luciferase-IN-4 has opened up various avenues for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Firefly luciferase-IN-4 involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Core Structure: The core structure of Firefly luciferase-IN-4 is synthesized through a series of condensation and cyclization reactions. These reactions often require the use of strong acids or bases as catalysts.

    Functional Group Modifications: The core structure is then modified by introducing various functional groups through substitution reactions. Common reagents used in these steps include halogenating agents, alkylating agents, and oxidizing agents.

    Purification: The final product is purified using techniques such as recrystallization, column chromatography, or high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of Firefly luciferase-IN-4 is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring consistent quality.

Chemical Reactions Analysis

Types of Reactions

Firefly luciferase-IN-4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may affect its inhibitory activity.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound, potentially altering its properties.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, are commonly used to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.

    Substitution Reagents: Halogenating agents (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

Firefly luciferase-IN-4 has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a tool to study enzyme inhibition and reaction mechanisms. It is also employed in the development of new synthetic methodologies.

    Biology: In biological research, Firefly luciferase-IN-4 is used to investigate the role of luciferase in bioluminescence and to study the regulation of gene expression.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting luciferase-related pathways.

    Industry: Firefly luciferase-IN-4 is used in various industrial applications, including the development of bioluminescent assays for high-throughput screening and environmental monitoring.

Mechanism of Action

Firefly luciferase-IN-4 exerts its effects by binding to the active site of firefly luciferase, thereby inhibiting its catalytic activity. The compound interacts with key amino acid residues in the active site, preventing the binding of luciferin and the subsequent oxidation reaction. This inhibition disrupts the bioluminescence process, making Firefly luciferase-IN-4 a valuable tool for studying the enzyme’s function and regulation.

Comparison with Similar Compounds

Firefly luciferase-IN-4 is unique compared to other luciferase inhibitors due to its high potency and specificity. Similar compounds include:

    Luciferase-IN-1: Another potent inhibitor of firefly luciferase, but with a different chemical structure and mechanism of action.

    Luciferase-IN-2: A less potent inhibitor that requires higher concentrations to achieve similar levels of inhibition.

    Luciferase-IN-3: An inhibitor with broader specificity, affecting multiple luciferase enzymes from different species.

The uniqueness of Firefly luciferase-IN-4 lies in its ability to selectively inhibit firefly luciferase with minimal off-target effects, making it a valuable tool for research and industrial applications.

Properties

Molecular Formula

C26H25BrN4O3S

Molecular Weight

553.5 g/mol

IUPAC Name

5-[4-(3-bromoanilino)phthalazin-1-yl]-2-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C26H25BrN4O3S/c1-17-11-12-18(14-24(17)35(32,33)28-16-21-8-5-13-34-21)25-22-9-2-3-10-23(22)26(31-30-25)29-20-7-4-6-19(27)15-20/h2-4,6-7,9-12,14-15,21,28H,5,8,13,16H2,1H3,(H,29,31)

InChI Key

BUTGYOGXTZWBTP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=CC=C4)Br)S(=O)(=O)NCC5CCCO5

Origin of Product

United States

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